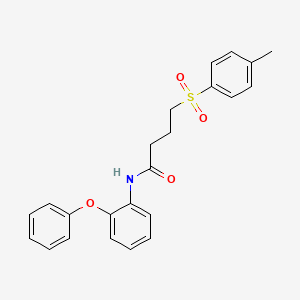
N-(2-苯氧基苯基)-4-甲苯磺酰丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-Phenoxyphenyl)methanesulfonamide” is a chemical compound . It’s a member of the phenylacetamide family . The compound “N-Butyl-N’-(2-phenoxyphenyl)urea” has been studied, and its mass spectral data are available .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, the synthesis of “N-(2-Phenoxyphenyl)-2-chlorobenzamide” involves several steps . Another compound, “2-(3,4-dimethoxyphenyl)-N-(2-phenoxyphenyl)acetamide”, is synthesized through a multi-step process involving various reagents and solvents.
Molecular Structure Analysis
The molecular structure of “N-(2-Phenoxyphenyl)methanesulfonamide” has been analyzed . The compound has a molecular formula of C13H13NO3S, an average mass of 263.312 Da, and a monoisotopic mass of 263.061615 Da .
Chemical Reactions Analysis
The reactions of related compounds have been studied. For example, the deprotonation of “N-(2-phenoxyphenyl)-N-(trimethylsilyl)amine” with a slight excess of LiBu n in tetrahydrofuran (thf) or 1,2-dimethoxyethane (dme) yielded solvated lithium organoamide complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Phenoxyphenyl)methanesulfonamide” include a molecular formula of C13H13NO3S, an average mass of 263.312 Da, and a monoisotopic mass of 263.061615 Da .
科学研究应用
药物代谢中的酚类化合物
酚类化合物,包括与 N-(2-苯氧基苯基)-4-甲苯磺酰丁酰胺类似的衍生物,因其在药物代谢中的作用而受到研究。例如,关于人肝微粒体对甲苯磺丁脲羟基化的研究表明,细胞色素 P-450 参与了具有酚类结构的药物的代谢(Miners 等人,1988)。这项研究提供了对具有酚类基团的化合物在体内如何被处理的见解,这对于理解含有类似官能团的药物的药代动力学至关重要。
环境监测和修复
与 N-(2-苯氧基苯基)-4-甲苯磺酰丁酰胺类似的酚类化合物在环境科学中引起关注,特别是在污染监测和生物修复方面。一项关于测定 2-苯基苯酚的伏安传感器的研究强调了检测环境样品中酚类污染物的重要性(Karimi-Maleh 等人,2019)。这些传感器有可能被用于具有类似酚类结构的化合物,有助于更有效的环境监测和污染控制策略。
生物修复和毒性降低
对真菌降解和降低壬基酚等内分泌干扰物的毒性的研究表明了生物修复具有类似结构的化合物的潜在途径(Janicki 等人,2016)。这些发现强调了微生物降解酚类环境污染物的能力,这表明了对相关化合物的可能的生物修复方法。
胁迫反应中的多酚
对多酚的研究揭示了它们在植物对非生物胁迫的反应中的作用,表明酚类化合物在生物系统中具有更广泛的意义(Sharma 等人,2019)。此类研究阐明了由酚类化合物介导的保护机制,这可能为抗逆作物的开发或新的抗氧化剂提供信息。
作用机制
Target of Action
N-(2-phenoxyphenyl)-4-tosylbutanamide primarily targets the G-protein-coupled receptor, GPR21 . GPR21 is a constitutively active orphan receptor, with in vivo studies suggesting its involvement in the modulation of insulin sensitivity .
Mode of Action
The compound interacts with its target, GPR21, by acting as an inverse agonist . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. By inhibiting GPR21, it can counteract the influence of GPR21 on the insulin signaling pathway .
Biochemical Pathways
The inhibition of GPR21 by N-(2-phenoxyphenyl)-4-tosylbutanamide affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose uptake and production in human hepatocytes . The compound’s action leads to an increased ratio of phAKT (Ser473) /tot-AKT and phGSK-3β (Ser9) /tot-GSK-3β, indicating a marked activation of the insulin signaling pathway . Moreover, a significant reduction in ERK activation is observed with GPR21 inhibition .
Pharmacokinetics
It is known that the compound’s poor aqueous solubility may lead to low bioavailability .
Result of Action
The molecular and cellular effects of N-(2-phenoxyphenyl)-4-tosylbutanamide’s action include an increase in glucose uptake in liver cells . This is accompanied by a significantly higher membrane translocation of GLUT-2 . These effects suggest that N-(2-phenoxyphenyl)-4-tosylbutanamide mediates the negative effects on glucose uptake by the liver cells .
安全和危害
未来方向
属性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-18-13-15-20(16-14-18)29(26,27)17-7-12-23(25)24-21-10-5-6-11-22(21)28-19-8-3-2-4-9-19/h2-6,8-11,13-16H,7,12,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTCQOPZGMDJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


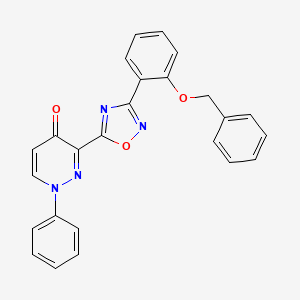
![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)
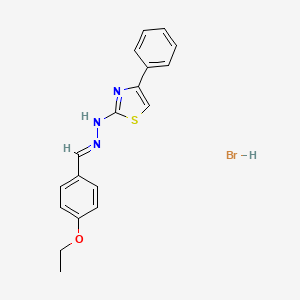
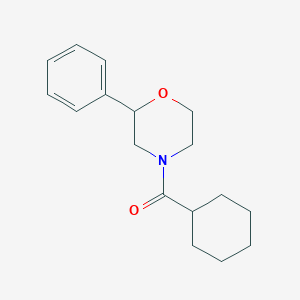
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)
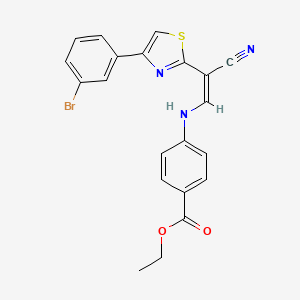
![2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2979587.png)
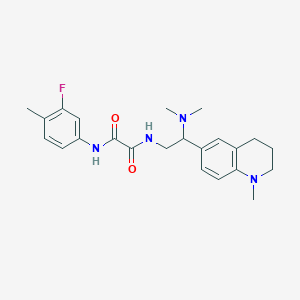
![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)
![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)
![1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979595.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)
![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)